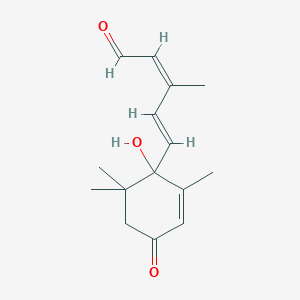

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal

Description

Properties

IUPAC Name |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-WXLRGLDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C=O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of (+/-)-abscisic aldehyde, also known as (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, are the Aldehyde Dehydrogenases (ALDHs) . ALDHs are a family of enzymes that catalyze the oxidation of reactive aldehydes to their corresponding carboxylic acids. They play a crucial role in detoxifying aldehydes, which can be toxic when they accumulate in excess.

Mode of Action

The interaction of (+/-)-abscisic aldehyde with its targets involves oxidation . The oxidation of aldehydes occurs through the reversible nucleophilic addition of water to the carbonyl to form a gem-diol functional group. One of the OH groups of the gem-diol is oxidized to create a carbonyl (C=O), thereby forming a carboxylic acid. This process is important in regulating the homeostasis of aldehydes.

Biochemical Pathways

The action of (+/-)-abscisic aldehyde affects several biochemical pathways. Aldehydes are intermediates in several fundamental metabolic pathways and are produced in response to various stresses. They may react with proteins and nucleic acids, thus destroying their functions, which consequently leads to cell death. The activity of aldehyde dehydrogenases is important in regulating the homeostasis of aldehydes.

Pharmacokinetics

The pharmacokinetics of (+/-)-abscisic aldehyde involve its metabolism by Aldehyde Oxidase (AO) . AO is an important drug metabolizing enzyme, and human AO is much more active than rodent AO. Metabolic products from AO-catalyzed oxidation are generally nonreactive and often have much lower solubility.

Result of Action

The molecular and cellular effects of (+/-)-abscisic aldehyde’s action involve damage to DNA , cross-linking of DNA and proteins , and lipid peroxidation . These effects can lead to genotoxicity and cytotoxicity via stalling the DNA replication fork and/or reducing the fidelity of DNA replication and transcription.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-abscisic aldehyde. For instance, the survival of Echinococcus spp. eggs, the population dynamics and spatial distribution of the hosts of Echinococcus, and human exposure risk are all directly or indirectly affected by natural environmental factors. .

Biochemical Analysis

Biochemical Properties

The role of (+/-)-abscisic aldehyde in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is diverse, ranging from binding interactions to modulation of enzymatic activity.

Cellular Effects

(+/-)-Abscisic aldehyde has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can alter cell behavior and functionality, contributing to its overall biological role.

Molecular Mechanism

The molecular mechanism of action of (+/-)-abscisic aldehyde involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. These actions allow (+/-)-abscisic aldehyde to exert its effects and influence biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+/-)-abscisic aldehyde change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies. These temporal effects provide insights into how the compound behaves over extended periods and under different conditions.

Dosage Effects in Animal Models

The effects of (+/-)-abscisic aldehyde vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These dosage-dependent effects help to establish safe and effective dosage ranges for the compound.

Metabolic Pathways

(+/-)-Abscisic aldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways can provide insights into the compound’s role in metabolism and its potential effects on metabolic health.

Transport and Distribution

The transport and distribution of (+/-)-abscisic aldehyde within cells and tissues involve various transporters and binding proteins. These factors influence the compound’s localization and accumulation, affecting its availability and activity within different parts of the cell.

Subcellular Localization

The subcellular localization of (+/-)-abscisic aldehyde can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles. Understanding this localization can provide insights into how the compound functions at the subcellular level.

Biological Activity

The compound (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, commonly referred to as trans-abscisic acid (ABA), is a significant plant hormone that plays a crucial role in various physiological processes. This article explores its biological activities, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 6755-41-5 |

| Synonyms | (+)-trans,trans-Abscisic Acid; 5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methyl-(2E,4E)-pentadienoic acid |

Biological Functions

1. Regulation of Plant Growth and Development

ABA is primarily known for its role in regulating plant growth and development. It influences seed germination, root growth, and leaf senescence. High levels of ABA inhibit seed germination and promote dormancy, while lower concentrations can stimulate growth under optimal conditions .

2. Stress Response

ABA is critical in plant responses to abiotic stresses such as drought and salinity. It enhances water retention by promoting stomatal closure to reduce transpiration rates. This mechanism is vital for plant survival during water scarcity .

3. Antioxidant Properties

Recent studies have highlighted the antioxidant properties of ABA. It has been shown to scavenge free radicals and reduce oxidative stress in plants, which can be particularly beneficial during environmental stress conditions .

ABA exerts its effects through specific receptors and signaling pathways:

- Receptor Interaction : ABA binds to its receptors (PYR/PYL/RCAR family), leading to the inhibition of protein phosphatases (PP2Cs) that negatively regulate SNF1-related protein kinases (SnRK2s). This activation cascade enhances the expression of stress-responsive genes .

- Gene Expression Modulation : ABA regulates the expression of various transcription factors such as ABF/AREB that are involved in stress response pathways. This modulation affects downstream genes responsible for stomatal closure and stress tolerance .

Case Studies

Case Study 1: Drought Resistance in Crops

A study conducted on wheat varieties showed that exogenous application of ABA significantly improved drought tolerance by enhancing root depth and reducing leaf water loss through stomatal regulation. The treated plants exhibited higher yields compared to untreated controls under drought conditions .

Case Study 2: ABA in Grapevine Cultivation

Research on grapevines demonstrated that ABA treatment before harvest improved berry quality by enhancing sugar accumulation and reducing acidity. This application resulted in better wine quality and increased market value .

Scientific Research Applications

Plant Physiology and Growth Regulation

Abscisic Acid in Plant Development:

ABA plays a crucial role in regulating various developmental processes in plants. It is involved in seed dormancy, promoting the maturation of seeds and inhibiting germination under unfavorable conditions. This hormone helps plants conserve water by inducing stomatal closure during drought stress, thus enhancing their survival rates in arid environments .

Table 1: Key Functions of ABA in Plant Physiology

| Function | Description |

|---|---|

| Seed Dormancy | Inhibits germination; promotes seed maturation |

| Stomatal Closure | Reduces transpiration; conserves water |

| Stress Response | Enhances tolerance to drought and salinity |

| Fruit Ripening | Regulates maturation processes in fruits |

Environmental Stress Responses

Drought and Salinity Tolerance:

Research indicates that ABA accumulation is a key response to environmental stresses such as drought and high salinity. By modulating gene expression related to stress tolerance mechanisms, ABA enhances the ability of plants to withstand adverse conditions. Studies have shown that genetically modified plants with increased ABA sensitivity exhibit improved drought resistance .

Case Study: ABA and Drought Resistance

A study conducted on transgenic tobacco plants demonstrated that those overexpressing ABA biosynthetic genes showed significantly enhanced drought tolerance compared to wild-type plants. These findings suggest that manipulating ABA pathways could be a viable strategy for developing crops resilient to climate change .

Agricultural Biotechnology

Use in Crop Improvement:

ABA is being explored as a tool for crop improvement through genetic engineering. By enhancing the expression of ABA-related genes, researchers aim to produce varieties that can better cope with environmental stresses while maintaining yield. This approach has been applied in rice and maize, where modified plants exhibited improved growth under drought conditions .

Table 2: Applications of ABA in Crop Biotechnology

| Application | Description |

|---|---|

| Genetic Engineering | Development of stress-resistant crop varieties |

| Seed Treatment | Application of ABA to improve seed germination rates |

| Post-Harvest Management | Use of ABA to extend shelf life of fruits and vegetables |

Comparison with Similar Compounds

Structure :

- ABA: (2Z,4E)-5-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

- Key Difference: Terminal carboxylic acid group instead of an aldehyde.

Functional Impact : - ABA’s carboxylic acid enhances hydrogen-bonding capacity and ionization at physiological pH, critical for binding to PYR/PYL receptors in plants .

- Biological Role:

(2E,4E)-5-[1,4-Dihydroxy-2,6,6-Trimethyl-3-(Trifluoromethyl)Cyclohex-2-en-1-yl]-3-Methylpenta-2,4-dienal

Structure :

- Additional substituents: 1,4-Dihydroxy and 3-trifluoromethyl groups on the cyclohexenone ring. Functional Impact:

- The trifluoromethyl group introduces strong electron-withdrawing effects, stabilizing the cyclohexenone ring and altering electronic distribution.

- Applications:

- Fluorinated analogs are often explored for improved metabolic stability in agrochemicals .

(2E,4E)-5-[1-Hydroxy-2,6,6-Trimethyl-4-Oxo-3-(Propan-2-yl)Cyclohex-2-en-1-yl]-3-Methylpenta-2,4-dienoic Acid

Structure :

- Substituent: Isopropyl group at the 3-position of the cyclohexenone ring. Functional Impact:

- The carboxylic acid group (as in ABA) maintains ionization capacity .

Synthesis Relevance : - Such branched analogs are synthesized to study structure-activity relationships (SAR) in plant hormone signaling .

3-Methyl-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)Penta-2,4-dien-1-ol

Structure :

- Terminal alcohol instead of an aldehyde; cyclohexene ring lacks the 4-oxo group.

Functional Impact : - The saturated cyclohexene ring may reduce conjugation effects, altering UV/Vis absorption properties .

Tabular Comparison of Key Compounds

Q & A

Q. What are the established synthetic routes for (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, and what catalysts are typically employed?

The synthesis of conjugated dienals often involves multi-step strategies, including aldol condensation, Wittig reactions, or cross-coupling methodologies. For structurally similar compounds (e.g., Mannich base derivatives), key steps include refluxing reactants in polar aprotic solvents (e.g., THF) with PdCl₂(PPh₃)₂ or CuI catalysts under inert atmospheres . Reaction monitoring via TLC (toluene/ethyl acetate solvent systems) and purification by column chromatography are standard . Stereochemical control (Z/E configuration) may require chiral auxiliaries or low-temperature conditions.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Structural elucidation relies on:

- 2D NMR (¹H-¹³C HSQC, COSY) to assign double-bond configurations (Z/E) and cyclohexenone ring substituents .

- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

- Elemental analysis (CHNS) to verify empirical formulas, with deviations <0.3% considered acceptable .

- X-ray crystallography for absolute stereochemical determination, as demonstrated in cyclohexenone derivatives .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by storing samples at varying temperatures (e.g., 4°C, -20°C) and humidity levels. Monitor degradation via HPLC-UV at 254 nm over 30 days. For light-sensitive groups (e.g., conjugated dienals), use amber vials and argon purging. Comparative TLC with fresh samples can detect decomposition .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies may arise from assay interference (e.g., compound auto-oxidation in DPPH assays) or cell line variability. Mitigation strategies:

Q. How can stereochemical integrity be maintained during large-scale synthesis, and what methods confirm configuration fidelity?

Enantiopure synthesis requires chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution. Post-synthesis, use:

Q. What experimental design principles apply to studying this compound’s environmental fate and biodegradation?

Follow tiered approaches:

- Laboratory studies : Assess hydrolysis/photolysis rates in buffered solutions (pH 4–9) under UV-Vis light. Use LC-MS to identify degradation products .

- Microcosm assays : Evaluate microbial degradation in soil/water systems via respirometry or ¹⁴C-labeling .

- QSAR modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) values .

Q. How can researchers address low reproducibility in synthetic yields across labs?

Critical factors include:

- Strict control of reaction parameters (e.g., anhydrous solvents, inert atmosphere purity) .

- Standardization of catalyst activation (e.g., PdCl₂(PPh₃)₂ aging <6 months) .

- Use of internal standards (e.g., deuterated analogs) in NMR quantification .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | |

| Solvent | THF (anhydrous) | |

| Temperature | 80°C (reflux) | |

| Reaction Time | 18–24 hours | |

| Purification | Silica gel chromatography |

Q. Table 2. Stability-Indicating HPLC Conditions

| Column | C18 (250 mm × 4.6 mm, 5 µm) | |

|---|---|---|

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 254 nm | |

| Retention Time | 8.2 ± 0.3 minutes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.